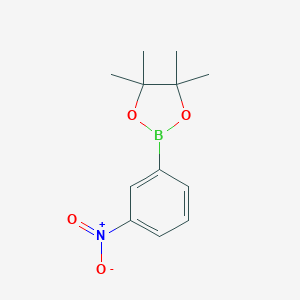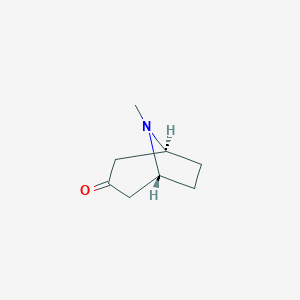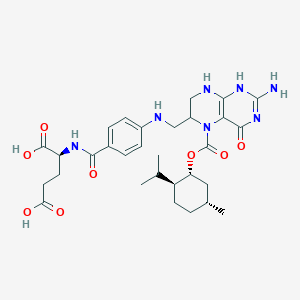
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds is described in the first paper, where a fluorinated α-aminonitrile compound is synthesized using a 'green protocol' . Although the exact synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is not detailed, the methods used for similar compounds typically involve careful control of reaction conditions and the use of specific reagents and catalysts to achieve the desired substitution pattern on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, as seen in the first paper . The crystal structure provides valuable information about the arrangement of atoms, bond lengths, and angles, which are crucial for understanding the chemical behavior of the compound. Theoretical calculations, such as DFT, are also used to predict the geometry and electronic structure of these molecules.
Chemical Reactions Analysis
The reactivity of brominated and fluorinated phenyl compounds can be inferred from the second and fifth papers. The oxidative displacement polymerization of 2,4,6-tribromophenol with a copper(II)-acetonitrile complex is discussed in the second paper , while the SNAr substitution reactions of substituted anilines with a dinitrophenyl ether in acetonitrile are explored in the fifth paper . These reactions highlight the reactivity of brominated and fluorinated aromatic compounds in nucleophilic substitution and polymerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be deduced from their spectroscopic characterization, as seen in the first paper . The vibrational and NMR analyses provide insights into the functional groups present and their chemical environment. The electronic and steric effects on the reactivity of these compounds are also discussed in the fifth paper , which can be related to the electronic properties of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Spectroscopic Characterization
A related compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized using a 'green protocol'. Its structure was characterized by spectral and X-ray crystallographic analyses (Brahmachari et al., 2015).
Crystal Structure Analysis
The crystal structure of a similar molecule, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, was analyzed to understand its structural conformation details (Naveen et al., 2006).
Chemical Reactivity and Applications
Electrochemical Methods
Research on cathodic elimination of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile, which involves cleavage of carbon-sulfur and carbon-fluorine bonds, provides insights into reactions that could potentially involve 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile (Kunugi et al., 1993).
Photoheterolysis Studies
The dehalogenation and trapping of cation in the presence of benzene and various alkenes during the irradiation of haloanilines in acetonitrile can be related to reactions involving fluorinated compounds (Fagnoni et al., 1999).
Electrochemical Oxidation
Research on the electrochemical oxidation of phenyldisulfide in acetonitrile provides insights into reactions and processes that could involve fluorinated compounds (Bontempelli et al., 1973).
Enantioselective Sensing
The use of fluorosensors for enantioselective sensing of chiral carboxylic acids, including fluorinated acids, in acetonitrile shows the potential application in sensing technologies (Mei & Wolf, 2004).
Organic Synthesis
Synthesis of fluorine-containing quinoline-2,3-dicarboxylates from 3-fluoronitroarenes in acetonitrile demonstrates the versatility of fluorinated compounds in organic synthesis (Kotovskaya et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,4-dibromo-6-fluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWCEOJLLMZEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378813 |
Source


|
| Record name | 2-(2,4-dibromo-6-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile | |
CAS RN |
497181-24-5 |
Source


|
| Record name | 2,4-Dibromo-6-fluorobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497181-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4-dibromo-6-fluorophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)guanidine sulfate(2:1)](/img/structure/B130397.png)



![4-[2-(Dimethylamino)ethyl]-1-methylpiperazin-2-one](/img/structure/B130404.png)

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)




